9H-Selenoxanthene
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Overview
Description
9H-Selenoxanthene: is an organoselenium compound with the molecular formula C₁₃H₁₀Se. It is a heterocyclic compound that contains selenium in its structure, making it part of the broader family of xanthene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Selenoxanthene typically involves the reaction of selenoxides with aromatic compounds. One common method is the oxidation of selenoxanthene-9-one and diphenyl selenide derivatives using oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide . The reaction conditions often include the use of methanesulfonic acid and phosphoric anhydride mixtures, followed by treatment with potassium hexafluorophosphate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions: 9H-Selenoxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and selenonium salts.
Substitution: It can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid, hydrogen peroxide.
Substitution Reagents: N-chlorosuccinimide for chlorination reactions.
Major Products Formed:
Selenoxides: Formed through oxidation reactions.
Selenonium Salts: Produced by further reactions of selenoxides with aromatic compounds.
Scientific Research Applications
Chemistry: 9H-Selenoxanthene and its derivatives are used as photoinitiators in two-photon polymerization processes. These compounds exhibit unique optical properties, making them suitable for applications in photochemistry and materials science .
Biology and Medicine: Xanthene derivatives, including this compound, have shown potential in biological applications due to their antioxidant and anti-inflammatory properties. They modulate pathways such as the Nrf2 pathway, which is involved in cellular responses to oxidative stress .
Industry: In the industrial sector, this compound is used in the synthesis of bioactive compounds and as a precursor for other selenium-containing materials .
Mechanism of Action
The mechanism of action of 9H-Selenoxanthene involves its ability to undergo redox reactions, which can modulate various biological pathways. For instance, its antioxidant properties are linked to the modulation of the Nrf2 pathway, which helps in counteracting oxidative stress and inflammation . The compound’s unique structure allows it to interact with specific molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Thioxanthene: Contains sulfur instead of selenium and exhibits different chemical and biological properties.
Xanthene: Lacks the selenium atom and has distinct applications and reactivity.
Uniqueness of 9H-Selenoxanthene: The presence of selenium in this compound imparts unique redox properties and enhances its photochemical activity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring high reactivity and specific interactions with biological targets .
Properties
CAS No. |
261-40-5 |
---|---|
Molecular Formula |
C13H10Se |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
9H-selenoxanthene |
InChI |
InChI=1S/C13H10Se/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 |
InChI Key |
KVNMPOGNZJDEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2[Se]C3=CC=CC=C31 |
Origin of Product |
United States |
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